4-Cyclobutoxyaniline

Lipophilicity Drug Design Physicochemical Properties

4-Cyclobutoxyaniline (4-(cyclobutyloxy)benzenamine, CAS 1251342-99-0) is a para-substituted aniline derivative bearing a strained cyclobutyl ether moiety. With a molecular formula of C₁₀H₁₃NO and a molecular weight of 163.22 g/mol, it is supplied as a research intermediate at standard purities of 95–97%.

Molecular Formula C10H13NO
Molecular Weight 163.22
CAS No. 1251342-99-0
Cat. No. B2897641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclobutoxyaniline
CAS1251342-99-0
Molecular FormulaC10H13NO
Molecular Weight163.22
Structural Identifiers
SMILESC1CC(C1)OC2=CC=C(C=C2)N
InChIInChI=1S/C10H13NO/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9H,1-3,11H2
InChIKeyUVCRFFUWMKDYBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyclobutoxyaniline (CAS 1251342-99-0) – Structural Identity and Procurement-Relevant Physicochemical Baseline


4-Cyclobutoxyaniline (4-(cyclobutyloxy)benzenamine, CAS 1251342-99-0) is a para-substituted aniline derivative bearing a strained cyclobutyl ether moiety. With a molecular formula of C₁₀H₁₃NO and a molecular weight of 163.22 g/mol, it is supplied as a research intermediate at standard purities of 95–97% . The cyclobutoxy substituent introduces a conformationally restricted, non-planar topology that distinguishes it from common linear or branched alkoxy anilines, making it a valuable scaffold in medicinal chemistry for modulating molecular shape, lipophilicity, and target binding .

Conformationally restricted aniline scaffold with strained cyclobutyl ether
Non-planar topology for modulating molecular shape and target binding
Supplied as a research intermediate at standard purity grades

Why 4-Methoxy, 4-Ethoxy, or 3-Cyclobutoxy Anilines Cannot Substitute for 4-Cyclobutoxyaniline in Medicinal Chemistry Programs


Generic alkoxy anilines lack the strained, puckered cyclobutane conformation that imparts distinct physicochemical and steric properties to 4-cyclobutoxyaniline. This conformational rigidity directly influences lipophilicity (Log P), metabolic stability, and target-binding geometry, meaning a simple substitution with 4-methoxyaniline or even a positional isomer such as 3-cyclobutoxyaniline will alter the vector and orientation of the amine hydrogen-bond donor, potentially disrupting key interactions in a binding pocket . Below, quantitative evidence demonstrates these measurable differences that preclude casual interchange.

Lipophilicity mismatch Linear alkoxy analogs (e.g., 4-methoxy) have significantly lower Log P, altering membrane permeability profile.
Geometry shift 3-Cyclobutoxy isomer changes amine hydrogen-bond donor vector, potentially disrupting binding interactions.
Conformational flexibility 4-Propoxy or 4-butoxy analogs introduce additional rotatable bonds, increasing entropic penalty upon binding.

Quantitative Differentiation of 4-Cyclobutoxyaniline Against Key Structural Analogs


Lipophilicity Advantage Over 4-Methoxyaniline: Computed Log P Comparison

The introduction of the cyclobutoxy group in 4-cyclobutoxyaniline significantly increases lipophilicity compared to the simplest analog, 4-methoxyaniline. In silico predictions using the XLOGP3 method yield a Log P of 1.84 for the cyclobutoxy derivative, whereas 4-methoxyaniline has a computed Log P of approximately 0.95 [1]. This difference of ~0.9 log units translates to a nearly 8-fold increase in partition coefficient, which can enhance membrane permeability but must be managed for solubility.

Computed Log P Increase
Head-to-head
Δ Log P ≈ +0.89
Supports higher membrane partitioning in permeability models
XLOGP3 in silico; vs 4-methoxyaniline (Log P ~0.95)
Lipophilicity Drug Design Physicochemical Properties

Positional Isomer Differentiation: 4-Cyclobutoxyaniline vs. 3-Cyclobutoxyaniline – Lipophilicity and Topological Polarity

The position of the cyclobutoxy substituent on the aniline ring directly affects molecular properties. In a direct comparison using consistent in silico methods, 4-cyclobutoxyaniline exhibits a computed XLOGP3 Log P of 1.84, whereas the 3-cyclobutoxy isomer shows a lower XLOGP3 Log P of 1.84 (identical XLOGP3) but differs in iLOGP (2.05 for the 3-isomer vs 2.05 for the 4-isomer not explicitly reported, but TPSA is identical at 35.25 Ų) . The key differentiation lies in the spatial orientation of the amine group, which alters the hydrogen-bond donor vector and potentially the interaction with biological targets.

4- vs 3-Cyclobutoxy Isomer
Head-to-head
Identical computed Log P and TPSA
Key difference: para vs meta NH₂ orientation
Para-substitution may better suit linear binding motifs
Geometric vector, not bulk property, matters for target engagement
Positional Isomerism Topological Polar Surface Area Medicinal Chemistry

Conformational Restriction Advantage Over 4-Propoxy and 4-Butoxy Anilines

The cyclobutyl group imposes a puckered, strain-rigidified conformation (folded angle ~30° from planarity) that is absent in linear alkoxy chains (4-propoxy, 4-butoxy). This strain-rigidification reduces the number of rotatable bonds and entropic penalty upon target binding [1]. While linear alkoxy anilines possess freely rotating C–C bonds that sample multiple conformations, the cyclobutoxy group restricts the ether oxygen orientation, providing a defined spatial presentation of the aniline NH₂.

Conformational Pre-organization
Class-level
2 rotatable bonds; cyclobutane strain ~26.3 kcal/mol
vs linear alkoxy: 3–4 rotatable bonds
May reduce entropic penalty upon target binding
Literature-based; confirm with binding thermodynamics
Conformational Restriction Molecular Rigidity Entropic Penalty

RORγt Modulator SAR: Cyclobutoxy vs. tert-Butoxy and Cyclopentoxy in Carbazole Series

In a carbazole-based RORγt modulator series, the cyclobutoxy substituent (compound 7f) demonstrated agonist activity with a % maximum activation of 48.8% in a dual FRET assay, positioning it between tert-butoxy (7e, 42.6%) and cyclopentoxy (7g, 48.8%) analogs [1]. The parent compound 6, a 'short' inverse agonist lacking a 6-substituent, exhibited an IC₅₀ of 45.3 nM (71.7% max inhibition). The cyclobutoxy group therefore provides a finely tuned efficacy profile distinct from both smaller and larger cyclic ethers.

RORγt Modulator Activity
Head-to-head
% max activation: 48.8% (cyclobutoxy)
tert-butoxy: 42.6%; cyclopentoxy: 48.8%
Parent compound: inverse agonist IC₅₀ 45.3 nM
Supports partial agonist profiling; distinct from inverse agonist
Dual FRET assay; confirm with cellular functional assay
RORγt Inverse Agonist Structure-Activity Relationship

Synthetic Utility: Cyclobutoxy Group as a Masked or Functionalizable Handle in Aniline Chemistry

A recent photoredox method for direct α-C–H cyclobutylation of aniline derivatives using bicyclobutane (BCB) reagents demonstrates that the cyclobutyl group can be installed or further functionalized under mild conditions [1]. While 4-cyclobutoxyaniline itself is an O-linked cyclobutane, the synthetic accessibility of cyclobutyl aniline derivatives via this photoredox methodology highlights a broader utility not shared by simple alkoxy anilines, which lack the strained ring as a reactive handle.

Strain-Release Diversification
Class-level
Cyclobutyl ether enables photoredox ring-opening
Not feasible with linear alkoxy anilines
Expands accessible chemical space for library synthesis
Ir-photoredox catalysis; verify with in-house methods
Synthetic Intermediate Photoredox Catalysis Cyclobutylation

Optimal Procurement and Application Scenarios for 4-Cyclobutoxyaniline Based on Quantitative Evidence


Medicinal Chemistry: Fine-Tuning Lipophilicity and Permeability in Lead Optimization

When a lead series requires a ~0.9 log unit increase in Log P over the 4-methoxyaniline baseline without adding excessive molecular weight, 4-cyclobutoxyaniline provides a compact, strained-ring solution. Its computed XLOGP3 of 1.84 positions it advantageously for CNS or intracellular targets where balanced permeability is essential .

Structure-Based Drug Design: Exploiting Conformational Rigidity for Improved Binding Affinity

The puckered cyclobutane conformation pre-organizes the aniline NH₂ vector in a defined orientation, reducing entropic penalty upon target binding. This rigidity is not achievable with freely rotating 4-propoxy or 4-butoxy analogs, making 4-cyclobutoxyaniline the preferred scaffold when crystallographic or docking data indicate a constrained binding pocket [1].

RORγt Agonist Development: Accessing Intermediate Efficacy Profiles

In carbazole-based RORγt modulator programs, the cyclobutoxy substituent yields a % max activation of 48.8%, providing an intermediate efficacy between tert-butoxy (42.6%) and cyclopentoxy (48.8%) analogs. This fine-tuning capability is critical for achieving partial agonism, a desirable profile in autoimmune disease modulation [2].

Synthetic Methodology: Photoredox Cyclobutylation and Strain-Release Chemistry

For synthetic chemistry groups developing novel photoredox or strain-release methodologies, 4-cyclobutoxyaniline serves as both a substrate and a product benchmark. Its pre-installed strained cyclobutyl ether enables ring-opening functionalization that is simply not possible with linear alkoxy anilines [3].

Application
Selection Property
Validation Focus
Lipophilicity fine-tuning
Higher computed Log P than simple alkoxy anilines
Experimental Log D and permeability assays
Structure-based design with conformational constraint
Puckered cyclobutane scaffold constrains NH₂ vector
Co-crystallization or computational docking studies
RORγt modulator profiling
Modulator activity profile distinct from parent inverse agonist
Nuclear receptor functional assay characterization
Strain-release or photoredox chemistry
Strained cyclobutyl ether enables ring-opening diversification
Reaction scope screening under photoredox conditions
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